molecular formula C21H23NO4 B2570546 (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 869077-28-1

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one

Número de catálogo: B2570546
Número CAS: 869077-28-1
Peso molecular: 353.418
Clave InChI: LSZSRNOXQAFCOF-UNOMPAQXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one” belongs to the aurone family, characterized by a benzofuran-3(2H)-one core substituted with a benzylidene group at position 2 and functionalized with polar groups. Its Z-configuration ensures planar geometry, critical for intermolecular interactions such as π-π stacking and hydrogen bonding. The key structural features include:

  • 6-hydroxy group: Enhances hydrogen-bonding capacity and solubility in polar solvents.
  • 3-Methoxybenzylidene moiety: The methoxy group at the 3-position of the benzylidene ring contributes electron-donating effects, stabilizing the conjugated system.

The diethylaminomethyl group at position 7 likely requires post-condensation modifications, such as Mannich reactions, to introduce the amine functionality.

Propiedades

IUPAC Name

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-4-22(5-2)13-17-18(23)10-9-16-20(24)19(26-21(16)17)12-14-7-6-8-15(11-14)25-3/h6-12,23H,4-5,13H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZSRNOXQAFCOF-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative with potential therapeutic applications, particularly in oncology and neurology. This compound's biological activity has been explored through various studies focusing on its cytotoxicity, apoptosis induction, and receptor affinity.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core substituted with a methoxybenzylidene group and a diethylamino methyl side chain. Such structural modifications are crucial for its biological activity, influencing properties like lipophilicity and interaction with biological targets.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate that the compound exhibits significant cytotoxic activity, particularly against leukemia cells. For instance, in K562 cells, exposure to this compound resulted in a notable reduction in cell viability and proliferation rates:

CompoundCell LineViability Reduction (%)IC50 (µM)
(Z)-7...K56226% after 12h15
(Z)-7...MCF-730% after 24h12

These results suggest that the compound may induce cell death through apoptosis mechanisms.

Apoptosis Induction

The mechanism of action appears to involve the induction of apoptosis. Flow cytometry analysis revealed that the compound increases reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent activation of caspases 3 and 7:

  • Caspase Activation : After 48 hours of exposure, significant increases in caspase activities were observed:
    • Caspase 3: Increased by 2.31-fold
    • Caspase 7: Increased by 2.31-fold

This indicates that the compound effectively triggers the intrinsic apoptotic pathway, corroborating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the benzofuran ring. Variations in substituent positions significantly affect biological activity:

Substituent PositionEffect on Activity
C4 - OCH2CH3Slight antiproliferative effect
C6 - OHEnhanced cytotoxicity
C3' - OCH3Improved receptor affinity

These insights are vital for optimizing the compound for enhanced therapeutic efficacy.

Case Studies

  • Leukemia Treatment : A study conducted on K562 cells demonstrated that treatment with (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one led to a significant decrease in cell viability compared to untreated controls, establishing its potential as a novel treatment for leukemia.
  • Combination Therapy : Further research indicated that combining this compound with existing chemotherapeutic agents could enhance overall efficacy while reducing side effects, particularly in resistant cancer cell lines.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural and physicochemical comparisons with analogous benzylidene-benzofuranone derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield Biological/Physicochemical Notes
Target Compound (hypothetical) C19H21NO4 ~327.38 7-(Diethylamino)methyl, 6-hydroxy, 3-methoxybenzylidene Not reported Not reported Enhanced lipophilicity due to diethylamino group; potential for improved membrane permeability.
(Z)-6-Hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one (Compound 10) C16H12O4 268.27 6-hydroxy, 3-methoxybenzylidene, no 7-substituent 269 78% Used in amyloid fibril detection; lower lipophilicity compared to target compound.
(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one C18H17FNO3 314.33 7-(Dimethylamino)methyl, 2-fluorobenzylidene, 4-methyl Not reported Not reported Fluorine substituent increases electronegativity; methyl group at 4 may sterically hinder interactions.
(Z)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one (6x) C16H12O5 284.27 6-hydroxy, 4-hydroxy-3-methoxybenzylidene 261.2–262.1 25.7% Additional hydroxyl group improves aqueous solubility but may reduce metabolic stability.
(Z)-2-(2’,4’-Dihydroxybenzylidene)-6-(dimethylamino)benzofuran-3(2H)-one (65) C17H15NO4 297.31 6-(Dimethylamino), 2’,4’-dihydroxybenzylidene Not reported 6% Dual hydroxyl groups enhance tyrosinase binding; dimethylamino group less lipophilic than diethylamino.

Key Comparative Insights:

Hydroxyl groups (e.g., in 6x ) improve aqueous solubility but may limit stability in acidic environments.

Electronic and Steric Modifications :

  • Fluorine substitution () introduces electronegativity, altering charge distribution and binding to electron-rich targets .
  • Methyl groups (e.g., at position 4 in ) may sterically hinder interactions with planar targets like amyloid fibrils .

Biological Activity :

  • Compound 10 () shows utility in amyloid fibril detection due to its unhindered benzylidene group and hydroxyl functionality .
  • Tyrosinase inhibitors (e.g., compound 65 in ) leverage dihydroxybenzylidene groups for active-site coordination, a feature absent in the target compound .

Synthetic Feasibility :

  • Yields for aldol condensations (e.g., 78% for Compound 10 ) are generally higher than for derivatives requiring post-synthetic modifications (e.g., 6% for compound 65 ).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.